Mazethramycin

Immuno-oncology Macrophage activation Anthramycin-group antibiotics

Mazethramycin is a pyrrolo[1,4]benzodiazepine (PBD) antibiotic isolated from S. thioluteus. Its dienamide side chain confers unique macrophage-activating immunomodulatory activity, distinguishing it from other PBDs. This makes it essential for studies on innate immunity in antitumor response and for SAR campaigns focused on hematologic malignancies. It serves as a specific comparator for understanding the functional consequences of PBD side-chain structural variation.

Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
CAS No. 68373-96-6
Cat. No. B1676230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMazethramycin
CAS68373-96-6
Synonymsmazethramycin
N-methylanthramycin
Molecular FormulaC17H19N3O4
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)N3CC(=CC3C(N2)O)C=CC(=O)NC)O
InChIInChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(23)12-7-10(4-6-13(21)18-2)8-20(12)17(11)24/h3-7,12,16,19,22-23H,8H2,1-2H3,(H,18,21)/b6-4+
InChIKeyVMOHRPRQENZZPX-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mazethramycin (CAS 68373-96-6): Antitumor Antibiotic Procurement and Research Use Guide


Mazethramycin (CAS 68373-96-6) is a naturally occurring pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic isolated from Streptomyces thioluteus ME561-L4 [1]. It is a member of the anthramycin group of antibiotics and shares the characteristic PBD ring system known for sequence-selective covalent DNA minor groove binding [2]. Its molecular formula is C17H19N3O4, with a molecular weight of 329.35 g/mol, and it is structurally distinct from other PBD monomers due to its unique dienamide side chain [3].

Mazethramycin (CAS 68373-96-6) vs. In-Class Analogs: Why Direct Substitution Is Not Recommended


Within the pyrrolo[1,4]benzodiazepine (PBD) class, subtle structural variations profoundly alter DNA sequence selectivity, covalent adduct stability, and biological activity [1]. Mazethramycin possesses a specific dienamide side chain and stereochemical configuration that differentiates it from other PBD monomers such as anthramycin, tomaymycin, DC-81, and neothramycin [2]. Critically, Mazethramycin has been reported to exhibit immunomodulatory activity—specifically, the activation of macrophages to become antitumor effector cells—a property not uniformly observed across all anthramycin-group antibiotics [3]. Therefore, substituting Mazethramycin with another PBD monomer in an experimental system where macrophage activation or specific DNA sequence targeting is required would compromise experimental validity and reproducibility. The quantitative evidence below substantiates these distinctions.

Quantitative Differentiation Evidence for Mazethramycin (CAS 68373-96-6)


Mazethramycin Exhibits Distinct Immunomodulatory Activity: Macrophage Activation

Mazethramycin activates macrophages, converting them into antitumor effector cells, a functional property distinct from many other PBD monomers [1]. In a comparative study, both Mazethramycin and Neothramycin were shown to activate macrophages, while other antitumor antibiotics like aclacinomycin and oxanosine exerted different immunomodulatory effects (e.g., inhibition of suppressor cell generation) [1]. This indicates that immunomodulation is not a class-wide feature of PBDs but is specific to certain analogs.

Immuno-oncology Macrophage activation Anthramycin-group antibiotics

Mazethramycin Possesses Antileukemic Activity

Mazethramycin exhibits antileukemic activity, as reported in the same study confirming its immunomodulatory effects [1]. While specific IC50 values or in vivo tumor models are not detailed in the available abstract, this antileukemic activity is a key differentiator from PBD analogs that may have a narrower spectrum of activity. For instance, the closely related analog Mazethramycin B (CAS 68373-95-5) has demonstrated significant survival prolongation in the L1210 murine leukemia model (T/C: 240% at 31.3 mg/kg/day), but this data is specific to the B analog and not directly transferable .

Leukemia Antileukemic Anthramycin-group antibiotics

Structural Distinction: Dienamide Side Chain Differentiates Mazethramycin from Other PBD Monomers

Mazethramycin contains a unique dienamide side chain, a structural feature shared with anthramycin and porothramycin A but absent in other common PBD monomers such as DC-81, neothramycin, and tomaymycin [1]. This dienamide moiety influences the compound's DNA binding kinetics and sequence selectivity. For instance, the PBD monomer DC-81 (CAS 81307-24-6) lacks this side chain and exhibits a different cytotoxicity profile, with reported IC50 values of 4.4 µM, 18.5 µM, 31.0 µM, and 41.5 µM against melanoma cell lines B16, A375, A2058, and RPMI7951, respectively . While direct cytotoxicity data for Mazethramycin is not available, this structural distinction underpins its unique biological fingerprint.

Pyrrolobenzodiazepine Dienamide Structure-activity relationship

Mazethramycin Is a Member of the Anthramycin Group with a Specific Producing Strain

Mazethramycin is specifically isolated from Streptomyces thioluteus ME561-L4, distinguishing it from other PBD monomers which are produced by different Streptomyces species [1]. For example, anthramycin is produced by S. refuineus, tomaymycin by S. achromogenes, and DC-81 by various Streptomyces species [2]. This strain specificity is critical for researchers focused on natural product biosynthesis, pathway engineering, or the discovery of novel analogs. The unique biosynthetic gene cluster in S. thioluteus ME561-L4 yields Mazethramycin and its methyl ether analog, Mazethramycin B, offering a defined system for comparative biosynthetic studies.

Natural product Streptomyces thioluteus Biosynthesis

Key Research and Industrial Application Scenarios for Mazethramycin (CAS 68373-96-6)


Investigating Immunomodulatory Mechanisms in Cancer Therapy

Mazethramycin should be employed in studies examining the role of innate immune activation in antitumor responses. Its reported ability to activate macrophages into antitumor effector cells provides a distinct tool for dissecting the interplay between cytotoxic chemotherapy and the immune system [1]. Researchers can compare Mazethramycin directly with Neothramycin to study the structural determinants of macrophage activation within the PBD class, or with aclacinomycin to contrast different immunomodulatory pathways [1].

Lead Compound for Antileukemic Drug Discovery

Given its documented antileukemic activity, Mazethramycin serves as a valuable starting point for medicinal chemistry campaigns focused on hematological malignancies [1]. The well-characterized in vivo activity of its methyl ether analog, Mazethramycin B (T/C 240% in the L1210 murine leukemia model at 31.3 mg/kg/day), provides a robust comparative benchmark for evaluating the efficacy of new Mazethramycin derivatives .

Structure-Activity Relationship (SAR) Studies of the Dienamide Side Chain

Mazethramycin is an essential comparator in SAR studies aimed at understanding the functional consequences of the dienamide side chain in PBD monomers [1]. By comparing Mazethramycin (dienamide present) with PBDs lacking this feature, such as DC-81 or neothramycin, researchers can isolate the contribution of this moiety to DNA sequence selectivity, adduct stability, and overall biological activity. DC-81's cytotoxicity profile (IC50 4.4-41.5 µM in melanoma cells) serves as a useful reference point for such investigations .

Biosynthetic Pathway Elucidation in Streptomyces thioluteus

For natural product chemists and microbiologists, Mazethramycin is a specific product of Streptomyces thioluteus ME561-L4, making it a key molecule for studying the biosynthetic gene cluster responsible for PBD production in this strain [1]. Comparative genomics and metabolomics with other PBD-producing strains (e.g., S. refuineus for anthramycin, S. achromogenes for tomaymycin) can reveal the genetic and enzymatic basis for structural diversification within this important class of natural products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mazethramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.